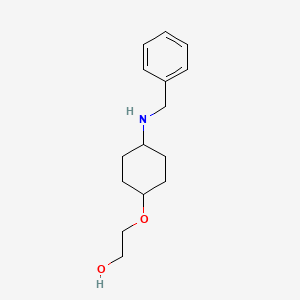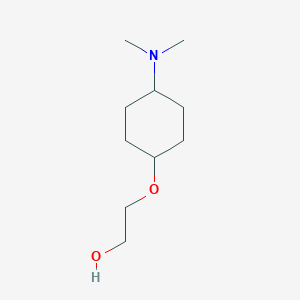![molecular formula C10H20N2O2 B7927924 N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7927924.png)
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with an acetamide group and a hydroxy-ethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including crystallization, filtration, and drying to obtain a high-purity product
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group
Reduction: The amide group can be reduced to an amine
Substitution: The hydroxy group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of N-[4-(2-Oxo-ethylamino)-cyclohexyl]-acetamide
Reduction: Formation of N-[4-(2-Amino-ethylamino)-cyclohexyl]-acetamide
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-propionamide
- N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-butyramide
- N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-valeramide
Uniqueness
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy-ethylamino group and an acetamide group allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(14)12-10-4-2-9(3-5-10)11-6-7-13/h9-11,13H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYHUTQNVKLUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927845.png)
![{2-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927856.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927859.png)

![N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide](/img/structure/B7927870.png)

![[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7927883.png)
![[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927888.png)
![[(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7927893.png)
![[(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7927904.png)
![[(2-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7927918.png)
![N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7927931.png)
![N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927935.png)
![N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927942.png)
